molecular formula C9H10N2O B061012 N-(Pyridin-4-yl)cyclopropanecarboxamide CAS No. 186253-90-7

N-(Pyridin-4-yl)cyclopropanecarboxamide

Cat. No.: B061012
CAS No.: 186253-90-7
M. Wt: 162.19 g/mol
InChI Key: GDEWBNVTMKLWQJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Pyridin-4-ylcyclopropanecarboxamide is a complex compound with potential biological activity. . This enzyme plays a crucial role in the biosynthesis of sterols in various organisms, including Mycobacterium tuberculosis .

Mode of Action

It is known that drugs generally exert their effects by binding to a receptor . A receptor is a cellular component that the drugs bind to and produce cellular action . In this case, N-Pyridin-4-ylcyclopropanecarboxamide may interact with Lanosterol 14-alpha demethylase, leading to changes in the enzyme’s activity and thus affecting the biosynthesis of sterols .

Biochemical Pathways

The biochemical pathways affected by N-Pyridin-4-ylcyclopropanecarboxamide are likely related to the biosynthesis of sterols, given its target . Sterols are essential components of cellular membranes and precursors of various bioactive compounds. Disruption of sterol biosynthesis can have significant downstream effects on cell function and viability .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to study these properties and their relationship . Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent .

Result of Action

Given its potential target, it may disrupt sterol biosynthesis, which could lead to alterations in cell membrane structure and function, and potentially cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as food contamination, viruses, UV radiation, and lifestyle factors can affect the pharmacodynamics of drugs . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals .

Preparation Methods

The synthesis of N-pyridin-4-ylcyclopropanecarboxamide involves several steps. One common method includes the reaction of pyridine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-pyridin-4-ylcyclopropanecarboxamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-pyridin-4-ylcyclopropanecarboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

N-pyridin-4-ylcyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of N-pyridin-4-ylcyclopropanecarboxamide lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not found in its individual components.

Properties

IUPAC Name

N-pyridin-4-ylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h3-7H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEWBNVTMKLWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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